molecular formula C13H18N2 B13176381 3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile

3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile

Cat. No.: B13176381
M. Wt: 202.30 g/mol
InChI Key: URXLXFUQAVATLS-UHFFFAOYSA-N
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Description

3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring, and the amino group is substituted with a 2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile is unique due to the specific combination of the benzonitrile and 2-methylbutan-2-yl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-[(2-methylbutan-2-ylamino)methyl]benzonitrile

InChI

InChI=1S/C13H18N2/c1-4-13(2,3)15-10-12-7-5-6-11(8-12)9-14/h5-8,15H,4,10H2,1-3H3

InChI Key

URXLXFUQAVATLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=CC=C1)C#N

Origin of Product

United States

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